2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(3-pyridinylmethyl)acetamide 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(3-pyridinylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 353261-65-1
VCID: VC0427982
InChI: InChI=1S/C16H15N3O2S/c20-15(18-10-11-4-3-7-17-9-11)8-14-16(21)19-12-5-1-2-6-13(12)22-14/h1-7,9,14H,8,10H2,(H,18,20)(H,19,21)
SMILES: C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CN=CC=C3
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4g/mol

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(3-pyridinylmethyl)acetamide

CAS No.: 353261-65-1

Main Products

VCID: VC0427982

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4g/mol

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(3-pyridinylmethyl)acetamide - 353261-65-1

CAS No. 353261-65-1
Product Name 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(3-pyridinylmethyl)acetamide
Molecular Formula C16H15N3O2S
Molecular Weight 313.4g/mol
IUPAC Name 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C16H15N3O2S/c20-15(18-10-11-4-3-7-17-9-11)8-14-16(21)19-12-5-1-2-6-13(12)22-14/h1-7,9,14H,8,10H2,(H,18,20)(H,19,21)
Standard InChIKey CNJGETZCUDBNHM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CN=CC=C3
Canonical SMILES C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CN=CC=C3
PubChem Compound 11837214
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator